Regiochemical Differentiation: 2-Quinolinemethanol vs. 4-Quinolinemethanol Scaffold Architecture
CAS 126921-38-8 is a 2-quinolinemethanol, whereas the entire mefloquine class and clinically evaluated AAQMs (alkylaminoquinolinyl methanols) uniformly employ the 4-quinolinemethanol scaffold . The quinoline 2-position substitution seen in CAS 126921-38-8 creates a distinct spatial orientation of the piperidine-bearing side chain relative to the quinoline plane—a parameter shown to critically influence both antiplasmodial activity and phototoxicity in 2-arylquinolinemethanol series . This regiochemical difference is absolute: no 4-quinolinemethanol can replicate the three-dimensional pharmacophore presented by a 2-quinolinemethanol.
| Evidence Dimension | Quinoline substitution position (regiochemistry of side-chain attachment) |
|---|---|
| Target Compound Data | 2-position (2-quinolinemethanol scaffold) |
| Comparator Or Baseline | Mefloquine, WR030090, and all AAQM-series compounds: 4-position (4-quinolinemethanol scaffold) |
| Quantified Difference | Absolute (constitutional isomerism; non-interchangeable scaffolds) |
| Conditions | Structural comparison derived from IUPAC nomenclature and published patent/literature scaffold classifications |
Why This Matters
Procurement of a 4-quinolinemethanol analog to replace CAS 126921-38-8 would introduce a different constitutional isomer, nullifying SAR conclusions and rendering target engagement data non-comparable.
- [1] Dow, G. S.; Heady, T. N.; Bhattacharjee, A. K.; et al. Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs. Antimicrob. Agents Chemother. 2006, 50 (12), 4132–4143. View Source
- [2] Epling, G. A.; Lin, K.-Y. Sulfur-Containing 2-Arylquinolinemethanols as Potential Antimalarials. J. Heterocycl. Chem. 1987, 24 (3), 853–857. View Source
